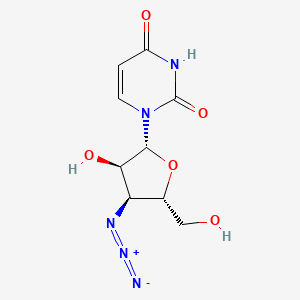

尿苷,3'-叠氮-3'-脱氧-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Uridine, 3’-azido-3’-deoxy-” is a nucleoside analog that has gained significant attention in the scientific research field due to its potential applications in various research and industrial domains. This compound is a paramount entity encompassing its remarkable azido modification . It showcases noteworthy efficacy in impeding viral replication, thereby serving as a pivotal component in antiviral investigative endeavors .

Synthesis Analysis

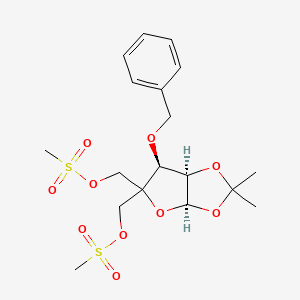

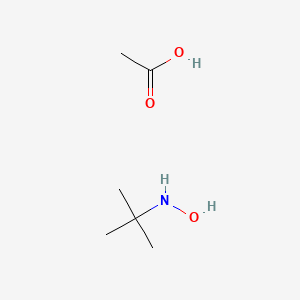

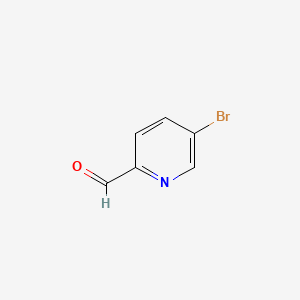

The synthesis of “Uridine, 3’-azido-3’-deoxy-” has been accomplished through activation of 3´-OH followed by nucleophilic substitution . A detailed review of the synthetic strategies employed for generating modifications within the sugar backbone of nucleoside analogs can be found in the literature .Molecular Structure Analysis

The molecular formula of “Uridine, 3’-azido-3’-deoxy-” is C9H11N5O5, and its molecular weight is 269.21 g/mol. The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis

“Uridine, 3’-azido-3’-deoxy-” is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .科学研究应用

Medicinal Chemistry Research

Field

Medicinal Chemistry

Application

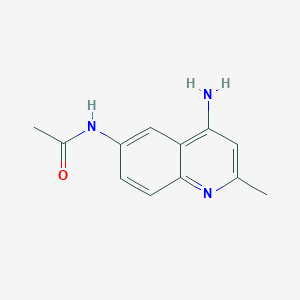

Uridine, 3’-azido-3’-deoxy- is used in the synthesis of key nucleoside scaffolds in drug discovery . It’s a popular scaffold seen in medicinal chemistry, including modifications to ribose-based nucleosides and 4ʹ-thionucleosides .

Methods

The synthesis of Uridine, 3’-azido-3’-deoxy- involves activation of 3´-OH followed by nucleophilic substitution .

Results

This synthetic strategy has been successful in generating modifications within the sugar backbone of nucleoside analogs .

Antimicrobial Agents and Chemotherapy

Field

Antimicrobial Agents and Chemotherapy

Application

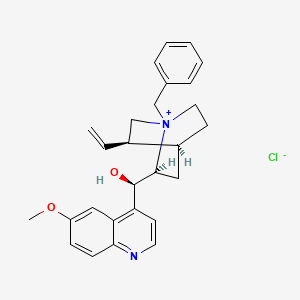

Uridine has been found to reverse the toxicity of 3’-azido-3’-deoxythymidine (AZT) in normal human granulocyte-macrophage progenitor cells in vitro without impairment of antiretroviral activity .

Methods

The effects of natural purine and pyrimidine nucleosides on protection from or reversal of AZT cytotoxicity in human bone marrow progenitor cells were evaluated using clonogenic assays .

Results

Dose-dependent reversal was observed with uridine and cytidine, and essentially complete reversal was achieved with 50 microM uridine . The antiretroviral activity of AZT in human peripheral blood mononuclear cells was not impaired in the presence of uridine in combination with AZT at a molar ratio (uridine/AZT) as high as 10,000 .

Fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine

Field

Fluorescent Chemistry

Application

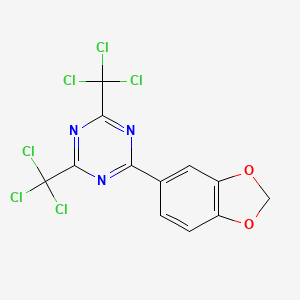

3′-Deoxy-3-azidothymidine (AZT, zidovudine) is a nucleoside-analog reverse transcriptase inhibitor, used against the human immunodeficiency virus (HIV) . Its structure contains an azide function, which makes it a useful substrate for 1,2,3-triazole synthesis .

Methods

The synthesis of 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine involves the copper-catalyzed azide-alkyne cycloaddition .

Results

The synthesis of 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine has been successful .

安全和危害

The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

属性

IUPAC Name |

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-XVFCMESISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432866 |

Source

|

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine, 3'-azido-3'-deoxy- | |

CAS RN |

70580-88-0 |

Source

|

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。